3-Chloro-4-methyl-2(5H)-furanone
Overview
Description
3-Chloro-4-methyl-2(5H)-furanone is a chemical compound that is commonly referred to as furanone C-30. It is a synthetic organic compound that is used in various scientific research applications. This compound is known for its unique chemical properties that make it an important tool in the field of organic chemistry.
Scientific Research Applications
Genotoxicity and Mutagenic Properties
Chlorohydroxyfuranones (CHFs), including 3-Chloro-4-methyl-2(5H)-furanone, are found in chlorine-treated drinking water and demonstrate genotoxic effects. Their DNA-damaging properties have been studied extensively, revealing significant genotoxicity in various assays (Le Curieux et al., 1999).
Analytical Methods and Water Safety
High-resolution mass spectrometry methods have been developed for the analysis of chlorohydroxyfuranones in drinking water. These methods ensure sensitivity, selectivity, and confidence in identifying these compounds in water, highlighting their importance in water safety and quality control (Charles et al., 1992).
Chemical Interactions and Derivatives
Studies on the reactions of 3-Chloro-4-methyl-2(5H)-furanone with nucleosides like adenosine have revealed the formation of unique adducts, contributing to our understanding of its chemical behavior and potential biological interactions (Munter et al., 1996).
Effects on Cellular Processes
Research has shown that chlorohydroxyfuranones can affect cellular processes such as neoplastic transformation, highlighting their potential impact on cell biology and carcinogenesis (Laaksonen et al., 2003).
Role in Flavor and Aroma
Some 4-hydroxy-3(2H)-furanones, closely related to 3-Chloro-4-methyl-2(5H)-furanone, are found in cooked foodstuffs and are important for flavor and aroma. Their formation during the Maillard reaction and their roles in food chemistry are significant areas of research (Slaughter, 2007).
Synthesis and Biological Functions
Innovative synthesis methods for 3-Methyl-2(5H)-furanone, a structural unit in natural and synthetic strigolactones, have been developed. This furanone is a germination stimulant for seeds of parasitic weeds, showing its importance in agricultural research (Malik et al., 2010).
properties
IUPAC Name |
4-chloro-3-methyl-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO2/c1-3-2-8-5(7)4(3)6/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQNZDURDLIZRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90158887 | |
Record name | 3-Chloro-4-methyl-2(5H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90158887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methyl-2(5H)-furanone | |
CAS RN |
134705-35-4 | |
Record name | 3-Chloro-4-methyl-2(5H)-furanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134705354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-4-methyl-2(5H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90158887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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